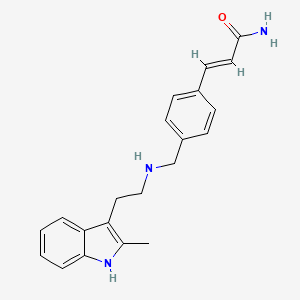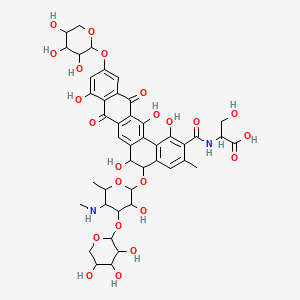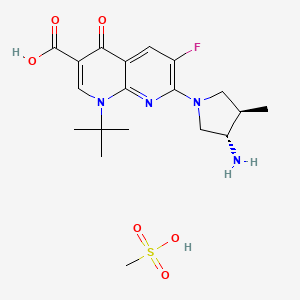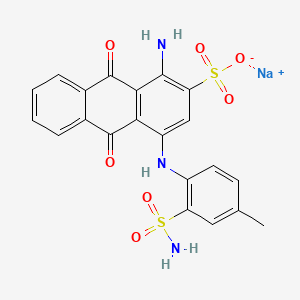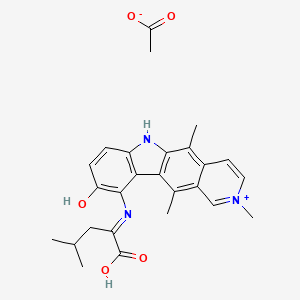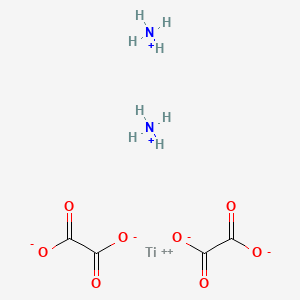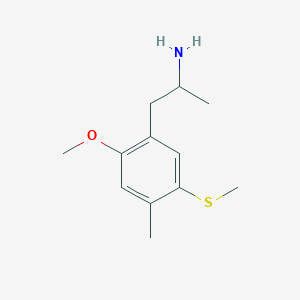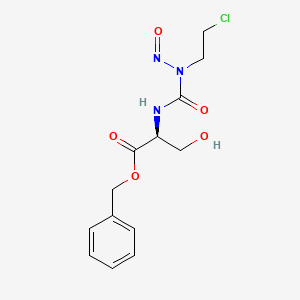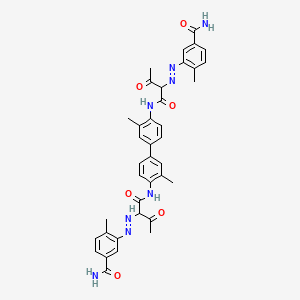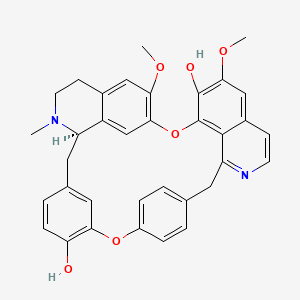
Racemosinine B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Racemosinine B is a bisbenzylisoquinoline alkaloid isolated from the roots of Cyclea racemosa. This compound is part of a group of naturally occurring alkaloids known for their diverse biological activities. This compound has garnered interest due to its potential therapeutic properties and its unique chemical structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of racemosinine B involves multiple steps, typically starting with the extraction of the compound from natural sources such as the roots of Cyclea racemosa. The extraction process often employs chromatographic techniques to isolate and purify the compound. Specific synthetic routes and reaction conditions for this compound are not widely documented, but general methods for bisbenzylisoquinoline alkaloids involve the use of organic solvents and chromatographic purification.
Industrial Production Methods
Industrial production of this compound would likely follow similar extraction and purification techniques used in laboratory settings but scaled up to accommodate larger quantities. This would involve the use of high-performance liquid chromatography (HPLC) and other advanced chromatographic methods to ensure the purity and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Racemosinine B can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, hydroxide ions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives.
Aplicaciones Científicas De Investigación
Racemosinine B has several scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of bisbenzylisoquinoline alkaloids.
Biology: Investigated for its potential cytotoxic effects on cancer cells and its ability to modulate biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Mecanismo De Acción
The mechanism of action of racemosinine B involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to cellular receptors and enzymes, thereby modulating various biological processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may influence cell signaling pathways related to inflammation and cancer.
Comparación Con Compuestos Similares
Similar Compounds
- Isotetrandrine
- Curine
- Tetrandrine
Uniqueness
Racemosinine B is unique among bisbenzylisoquinoline alkaloids due to its specific chemical structure and biological activity profile. While similar compounds like isotetrandrine and curine also exhibit biological activities, this compound’s distinct molecular configuration may confer unique therapeutic properties, making it a valuable compound for further research and development.
Propiedades
Número CAS |
1236805-09-6 |
|---|---|
Fórmula molecular |
C35H32N2O6 |
Peso molecular |
576.6 g/mol |
Nombre IUPAC |
(1R)-20,25-dimethoxy-30-methyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),14,16,18,20,22(33),24,26,31-tetradecaene-6,21-diol |
InChI |
InChI=1S/C35H32N2O6/c1-37-13-11-22-17-30(40-2)31-19-25(22)27(37)15-21-6-9-28(38)29(16-21)42-24-7-4-20(5-8-24)14-26-33-23(10-12-36-26)18-32(41-3)34(39)35(33)43-31/h4-10,12,16-19,27,38-39H,11,13-15H2,1-3H3/t27-/m1/s1 |
Clave InChI |
PWVLBPQSZKHZHU-HHHXNRCGSA-N |
SMILES isomérico |
CN1CCC2=CC(=C3C=C2[C@H]1CC4=CC(=C(C=C4)O)OC5=CC=C(CC6=NC=CC7=CC(=C(C(=C67)O3)O)OC)C=C5)OC |
SMILES canónico |
CN1CCC2=CC(=C3C=C2C1CC4=CC(=C(C=C4)O)OC5=CC=C(CC6=NC=CC7=CC(=C(C(=C67)O3)O)OC)C=C5)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


